1-(5-Chloropyrimidin-2-yl)piperidin-4-ol

GPR119 agonist Type 2 diabetes Medicinal chemistry

Sourcing unvalidated regioisomers risks derailing GPR119 agonist programs. This is the exact 5-chloropyrimidine-piperidine building block used in the clinical candidate BMS-903452. - Confirmed scaffold for sub-nanomolar GPR119 agonists (EC50 0.200 nM) - Eliminates SAR variability from incorrect halogen substitution or migration - Lower MW (213.66) than bromo analog simplifies LC-MS method development Supplied in ≥97% purity with full quality assurance for reliable research supply.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1108164-37-9
Cat. No. B1509843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyrimidin-2-yl)piperidin-4-ol
CAS1108164-37-9
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=C(C=N2)Cl
InChIInChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2
InChIKeyBEQLIYXYBCBOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS 1108164-37-9): A Validated GPR119 Agonist Scaffold Intermediate for Diabetes and Metabolic Disorder Research


1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS 1108164-37-9) is a heterocyclic building block consisting of a 5-chloropyrimidine moiety linked to a piperidin-4-ol group . It serves as a key structural intermediate in the synthesis of GPR119 agonists, most notably BMS-903452 (CAS 1339944-47-6), an antidiabetic clinical candidate that stimulates glucose-dependent insulin release and promotes incretin GLP-1 secretion [1]. This compound represents a privileged scaffold within the pyrimidine-piperidine class for metabolic disease research.

Procurement Considerations for 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol: Why Substitution with Unvalidated Analogs Compromises Project Continuity


In GPR119 agonist development, the precise substitution pattern on the pyrimidine ring critically determines both potency and metabolic stability. Substituting the 5-chloro group with other halogens or alkyl substituents alters electronic distribution, steric occupancy, and susceptibility to glutathione (GSH) adduct formation [1]. Even minor structural variations such as bromine replacement at the 5-position (molecular weight shift from 213.66 to 258.12 g/mol) or chlorine migration to the 2-position introduce untested SAR variables that can derail established synthetic routes and compromise downstream biological activity [2][3]. For research programs relying on BMS-903452-derived chemical matter or related pyridone-containing GPR119 agonist series, procurement of the precisely defined 5-chloro regioisomer ensures alignment with published pharmacological validation rather than introducing uncharacterized variables.

Quantitative Differentiation Evidence: 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol vs. Closest Analogs


GPR119 Agonist Pharmacophore Validation: Clinical Candidate Lineage via BMS-903452

1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is the immediate piperidine-containing building block of BMS-903452, a GPR119 agonist that advanced to human clinical evaluation [1]. In contrast, alternative regioisomers such as 1-(2-chloropyrimidin-4-yl)piperidin-4-ol lack any published association with clinical-stage GPR119 agonist programs or validated pharmacology [2]. The target compound's specific 5-chloro substitution on the pyrimidine ring was identified through systematic structure-activity relationship (SAR) optimization as essential for achieving both potency and favorable pharmacokinetic properties in the pyridone series [1].

GPR119 agonist Type 2 diabetes Medicinal chemistry

Nanomolar GPR119 Agonist Activity of Derivatives Containing the 5-Chloropyrimidine-Piperidine Scaffold

A derivative incorporating the 1-(5-chloropyrimidin-2-yl)piperidin-4-ol scaffold (specifically the racemic compound rac-4-(3-(2-(3-(1-(5-chloropyrimidin-2-yl)piperidin-...)) exhibited an EC50 of 0.200 nM in a cAMP accumulation assay using CHO cells co-expressing human GPR119 and Gα15 [1]. This sub-nanomolar potency positions derivatives containing this scaffold among the most potent GPR119 agonists reported, comparable to AR231453 (EC50 = 0.68 nM) and substantially more potent than APD668 (EC50 = 2.7 nM) [2], JNJ-38431055 (EC50 = 46 nM) [3], MBX-2982 (EC50 = 5,000 nM) [4], and PSN632408 (EC50 = 5,600 nM) [5]. Note: The 0.200 nM value represents the activity of a derivative incorporating the target scaffold, not the building block itself.

GPR119 cAMP assay EC50

Molecular Weight Advantage for Reaction Monitoring and Purification vs. 5-Bromo Analog

The target compound (MW = 213.66 g/mol) offers a molecular weight advantage of approximately 44.46 g/mol compared to its direct 5-bromo analog, 1-(5-bromopyrimidin-2-yl)piperidin-4-ol (MW = 258.12 g/mol) [1]. This lower molecular mass facilitates more efficient LC-MS analysis, reduces the mass burden in subsequent coupling reactions, and yields final products with lower molecular weights—a favorable attribute for drug-like properties per Lipinski's Rule of Five compliance. The 5-bromo analog also carries a more extensive GHS hazard profile including H302 (harmful if swallowed) and H315 (causes skin irritation) warnings [1], whereas the target chloro compound has a comparatively lower documented hazard burden in vendor specifications.

Synthetic intermediate Molecular weight LC-MS

Regioisomeric Specificity: 5-Chloro Substitution vs. 2-Chloro and Other Positional Variants

Among chloropyrimidine-piperidin-4-ol regioisomers, the 5-chloro-2-yl substitution pattern is uniquely associated with the clinical candidate BMS-903452 and related GPR119 agonist patents [1]. Alternative regioisomers such as 1-(2-chloropyrimidin-4-yl)piperidin-4-ol (CAS 94222-07-8) differ in both chlorine position and pyrimidine ring connectivity, fundamentally altering electronic properties and steric orientation [2]. The 5-position chlorine on the pyrimidine ring occupies a critical binding pocket region in GPR119, and replacement with other substituents (e.g., methyl, trifluoromethyl, or bromine) significantly impacts both potency and susceptibility to glutathione adduct formation, as documented in medicinal chemistry optimization studies [1][3].

Regioisomer SAR Reactivity

Purity Specification Benchmarking: 95-97% Minimum vs. Lower-Grade Research Compounds

Commercial vendors consistently specify minimum purity of 95-97% for 1-(5-chloropyrimidin-2-yl)piperidin-4-ol . This purity standard meets or exceeds typical requirements for research-grade building blocks used in hit-to-lead and lead optimization campaigns. The compound is available with documented long-term storage conditions (sealed in dry, 2-8°C) from multiple suppliers, facilitating supply chain reliability . In contrast, certain analogs such as the 5-bromo derivative are commercially available at similar purity specifications but with a more restrictive GHS hazard profile .

Purity specification Quality control Procurement

Recommended Applications for 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Based on Differentiated Evidence


Synthesis of GPR119 Agonists in the BMS-903452 Chemical Series

This compound is the optimal choice for synthesizing BMS-903452 and structurally related GPR119 agonists within the pyridone class. As the immediate piperidine-containing intermediate validated in the clinical candidate's discovery program [1], its use ensures that the critical 5-chloropyrimidine-piperidine pharmacophore is correctly installed. Alternative regioisomers or halogen variants lack the specific SAR validation required for reproducing the potency and pharmacokinetic properties that enabled BMS-903452 to advance to human clinical evaluation.

Structure-Activity Relationship (SAR) Studies of GPR119 Agonists

For medicinal chemistry programs exploring GPR119 agonist scaffolds, this building block serves as a validated starting point for SAR expansion. The 0.200 nM EC50 achieved by derivatives incorporating this scaffold [2] establishes a high-potency benchmark against which modifications can be evaluated. The defined 5-chloro substitution provides a baseline for systematic exploration of pyrimidine ring modifications, linker variations, and piperidine functionalization, with direct comparability to published optimization efforts in the BMS-903452 series [1].

Metabolic Disease Target Validation and Incretin Pathway Studies

Derivatives synthesized from this building block are suitable for investigating GPR119-mediated incretin secretion and glucose-dependent insulin release pathways [1]. The sub-nanomolar potency of compounds containing this scaffold [2] enables sensitive pharmacological interrogation of GPR119 function in cellular and in vivo models of type 2 diabetes and metabolic disorders, with confidence that the core pharmacophore aligns with clinically validated chemical matter.

Analytical Method Development for Pyrimidine-Piperidine Intermediates

The lower molecular weight (213.66 g/mol) of this chloro compound compared to its bromo analog (258.12 g/mol) [3] makes it a more practical reference standard for developing LC-MS and HPLC methods targeting pyrimidine-piperidine intermediates. The 95-97% purity specification available from multiple vendors supports its use as a calibration standard in analytical quality control workflows for medicinal chemistry and process development applications.

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